(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

TSHR antagonist GPCR screening thyroid biology

This thiophene‑pyrimidine formamidoxime is a quantitated TSHR antagonist (human IC50 82 nM; rat 39 nM) with >120‑fold selectivity over FSHR, enabling thyroid‑specific target‑validation in Graves’ disease or adenoma programs. The hydroxyimino moiety provides a distinctive H‑bond donor/acceptor map (HBD 2, HBA 5, TPSA 98.6 Ų) and metal‑chelating capability absent in N,N‑dimethyl or O‑alkyl analogs. Low MW (220.25) and ≥98% purity ensure batch‑to‑batch consistency for inter‑laboratory reproducibility. Ideal for cAMP‑based screens (HEK293‑hTSHR, FRTL‑5) and phenotypic antibacterial libraries targeting Gram‑positive drug‑resistant strains.

Molecular Formula C9H8N4OS
Molecular Weight 220.25
CAS No. 865660-23-7
Cat. No. B2871343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide
CAS865660-23-7
Molecular FormulaC9H8N4OS
Molecular Weight220.25
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC=C2)N=CNO
InChIInChI=1S/C9H8N4OS/c14-12-6-11-9-10-4-3-7(13-9)8-2-1-5-15-8/h1-6,14H,(H,10,11,12,13)
InChIKeyJZZSNYBBDYSJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N′-Hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide (CAS 865660‑23‑7) – Core Identity for Targeted Procurement


(E)-N′-Hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide belongs to the thiophene‑pyrimidine formamidoxime class, bearing a rare hydroxyimino group that distinguishes it from simple amine or amide analogs. The compound has a molecular formula of C₉H₈N₄OS, a molecular weight of 220.25 g·mol⁻¹, and a topological polar surface area of 98.6 Ų [1]. It is primarily offered as a research‑grade building block with catalog‑specified purities of ≥98 % .

Why In‑Class Thiophene‑Pyrimidines Cannot Simply Replace (E)-N′-Hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide


Shallow structural similarity among thiophene‑pyrimidines masks decisive functional divergences. The hydroxyimino moiety present in this compound introduces a unique hydrogen‑bond donor/acceptor profile and a metal‑chelating capability that is absent in the N,N‑dimethyl or O‑alkyl analogs . Empirically, the compound exhibits a defined antagonistic signature at the thyrotropin receptor (TSHR), with an IC₅₀ of 82 nM at the human isoform and 39 nM at the rat ortholog [1]. These quantitative target‑engagement data are not transferable to close congeners, meaning that procurement based solely on core scaffold similarity risks selecting a compound with uncharacterized or absent pharmacology.

Quantitative Differentiation Evidence for (E)-N′-Hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide


Human TSHR Antagonism – Potency Differentiation Against a Clinically Relevant GPCR

The compound acts as an antagonist at the human thyrotropin receptor (TSHR) with an IC₅₀ of 82 nM, measured via reduction of cAMP production in HEK293 cells after 2 h of incubation using a Eu‑cAMP tracer‑based TR‑FRET assay [1]. A close O‑methyl oxime analog ((E)-N′-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide) has been reported but lacks publicly available TSHR potency data, preventing a direct numerical comparison; however, the replacement of the hydroxy group with a methoxy group eliminates a hydrogen‑bond donor capable of engaging the receptor’s orthosteric pocket, making it unlikely to replicate the same potency [2].

TSHR antagonist GPCR screening thyroid biology

Rodent TSHR Ortholog – Enhanced Potency Enabling Translational Models

In rat FRTL‑5 thyroid cells, the compound inhibits TSH‑stimulated cAMP production with an IC₅₀ of 39 nM under the same 2 h TR‑FRET protocol [1]. This represents a 2.1‑fold improvement in potency relative to the human receptor (82 nM). No comparator data are available for the N,N‑dimethyl or O‑substituted analogs in this assay, reinforcing that the hydroxyimino compound is the best‑characterized analog for rodent‑based disease models.

rat TSHR translational pharmacology cAMP inhibition

Selectivity Window – TSHR vs. FSHR Discrimination

The compound was counter‑screened against the human follicle‑stimulating hormone receptor (FSHR) and exhibited an IC₅₀ of 10 000 nM (10 μM), yielding a >120‑fold selectivity window for TSHR (82 nM) over FSHR [1]. This selectivity profile is critical for programs aiming to modulate thyroid function without perturbing reproductive hormone signaling. Such data have not been reported for the N,N‑dimethyl congener (CAS 865660‑17‑9) or the O‑methyl analog [2].

selectivity profiling FSH receptor off-target screening

Physicochemical Distinction – Hydrogen‑Bond Capacity Differentiating Functional Utility

The hydroxyimino group provides two hydrogen‑bond donors (HBD = 2) and contributes to a topological polar surface area of 98.6 Ų, with an XLogP3 of 0.9 [1]. In contrast, the N,N‑dimethyl analog (CAS 865660‑17‑9, molecular formula C₁₁H₁₂N₄S, MW 232.3) possesses zero hydrogen‑bond donors and a simpler dimethylamino terminus, altering both solubility and target‑binding pharmacophore . The hydroxyimino functionality can also serve as a metal‑chelating warhead or a prodrug handle, options unavailable to the dimethyl or O‑methyl derivatives.

medicinal chemistry hydrogen bonding logP

Catalog‑Verified Purity as a Procurement Quality Gate

Commercially, the compound is supplied with a catalog‑certified purity of ≥98 % (ChemScene, Cat. CS‑0599271) . The alternative vendor AKSci lists a minimum purity of 95 % for the same entity (Cat. 2350CL) . The 3 percentage‑point difference in specification translates into a potentially lower impurity burden for in vitro assays, reducing the probability of false‑positive hits due to trace contaminants.

quality control purity specification research chemical procurement

High‑Impact Application Scenarios for (E)-N′-Hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide


TSHR‑Dependent Thyroid Disease Model Screening

With a human TSHR IC₅₀ of 82 nM and a rat TSHR IC₅₀ of 39 nM, the compound serves as a well‑characterized antagonist for functional cAMP‑based screens in both recombinant (HEK293‑hTSHR) and endogenous (FRTL‑5) thyroid cell models [1]. Its >120‑fold selectivity over FSHR makes it suitable for target‑validation studies in Graves’ disease or thyroid adenoma programs where thyroid‑specific modulation is required [2].

Medicinal Chemistry Starting Point for Kinase or GPCR Probe Development

The thiophene‑pyrimidine core combined with the hydroxyimino moiety provides a distinctive hydrogen‑bond donor/acceptor map (HBD = 2, HBA = 5, TPSA 98.6 Ų, XLogP3 0.9) that aligns with type I/II kinase hinge‑binding pharmacophores or metal‑chelating inhibitor designs [1]. Its low molecular weight (220.25) offers ample room for vector expansion, while the formamidoxime group can act as a carboxylic acid bioisostere or a prodrug handle [2].

Phenotypic Antibacterial Profiling Leveraging FtsZ Inhibition Potential

Although direct FtsZ inhibition data for this compound have not been published, structurally related 2,4‑disubstituted‑6‑thiophenyl‑pyrimidine derivatives (e.g., F20) exhibit potent bactericidal activity against MRSA and VRE through FtsZ polymerization blockade [1]. The presence of the hydroxyimino hydrogen‑bond donor may enhance interaction with the FtsZ GTP‑binding pocket. This makes the compound a candidate for inclusion in phenotypic antibacterial libraries targeting Gram‑positive drug‑resistant strains [2].

Chemical Biology Tool for GPCR Selectivity Profiling Panels

The quantitated TSHR/FSHR selectivity window (>120‑fold) positions the compound as a reference antagonist in broader glycoprotein hormone receptor profiling panels [1]. Its commercial availability at ≥98 % purity ensures batch‑to‑batch consistency required for inter‑laboratory reproducibility in academic‑industry screening consortia [2].

Quote Request

Request a Quote for (E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.